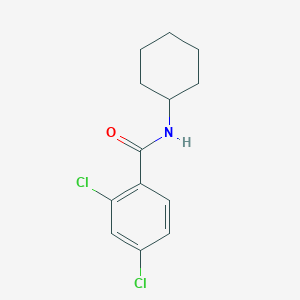![molecular formula C5H11NO B182468 [2-(Aminomethyl)cyclopropyl]methanol CAS No. 16177-56-3](/img/structure/B182468.png)
[2-(Aminomethyl)cyclopropyl]methanol
Overview
Description
[2-(Aminomethyl)cyclopropyl]methanol: is an organic compound with the molecular formula C5H11NO. It features a cyclopropyl ring substituted with an aminomethyl group and a methanol group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Aminomethyl)cyclopropyl]methanol typically involves the cyclopropanation of an appropriate precursor followed by functional group modifications. One common method includes the reaction of cyclopropylcarbinol with formaldehyde and ammonia under controlled conditions to introduce the aminomethyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(Aminomethyl)cyclopropyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of cyclopropylcarboxylic acid or cyclopropylaldehyde.
Reduction: Formation of cyclopropylmethanol derivatives.
Substitution: Formation of cyclopropyl halides or other substituted cyclopropyl compounds.
Scientific Research Applications
Chemistry: In organic synthesis, [2-(Aminomethyl)cyclopropyl]methanol serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules. It can be used as a probe to investigate enzyme mechanisms and receptor binding.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a precursor for the synthesis of pharmaceutical agents targeting specific biological pathways.
Industry: The compound finds applications in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial processes, including the manufacture of polymers and resins.
Mechanism of Action
The mechanism by which [2-(Aminomethyl)cyclopropyl]methanol exerts its effects involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their structure and function. The cyclopropyl ring provides rigidity to the molecule, affecting its binding affinity and specificity .
Comparison with Similar Compounds
Cyclopropylmethanol: Similar in structure but lacks the aminomethyl group.
Cyclopropylamine: Contains the cyclopropyl ring and an amino group but lacks the methanol group.
Cyclopropylcarbinol: Similar structure but without the aminomethyl substitution.
Uniqueness: [2-(Aminomethyl)cyclopropyl]methanol is unique due to the presence of both the aminomethyl and methanol groups on the cyclopropyl ring.
Properties
IUPAC Name |
[2-(aminomethyl)cyclopropyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c6-2-4-1-5(4)3-7/h4-5,7H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFJLNNLCHRICT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1CO)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


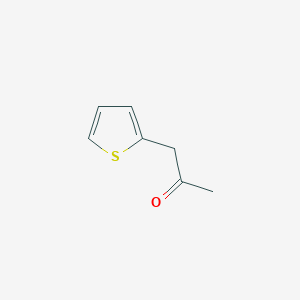

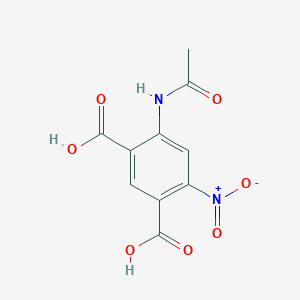
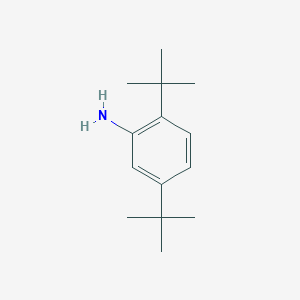
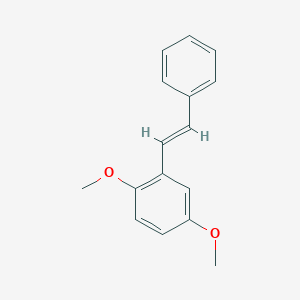
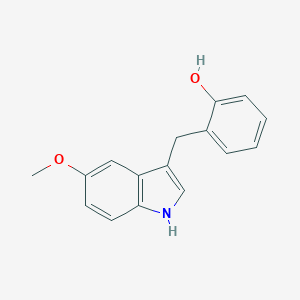
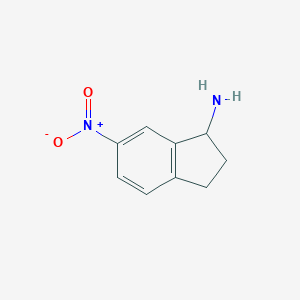
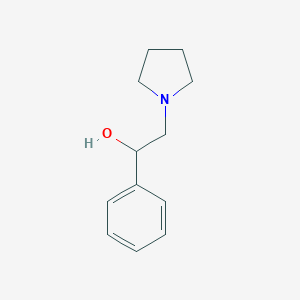
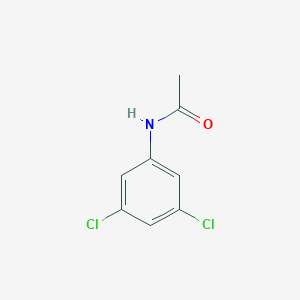
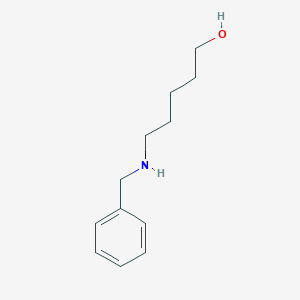
![5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B182405.png)
![1-Amino-3-ethyl-1-[1-(4-fluorophenyl)cyclobutyl]pentan-3-ol](/img/structure/B182406.png)

